molecular formula C10H7BrINO2 B1449007 Ethyl 3-bromo-5-cyano-2-iodobenzoate CAS No. 1806065-43-9

Ethyl 3-bromo-5-cyano-2-iodobenzoate

Cat. No.: B1449007
CAS No.: 1806065-43-9
M. Wt: 379.98 g/mol
InChI Key: ANYSHZAWECMBOW-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-iodobenzoate is a useful research compound. Its molecular formula is C10H7BrINO2 and its molecular weight is 379.98 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-bromo-5-cyano-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYSHZAWECMBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-bromo-5-cyano-2-iodobenzoate is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including bromine, iodine, and cyano groups. Its molecular formula is C9H8BrI(CN)O2C_9H_8BrI(CN)O_2, which classifies it as a benzoate derivative. These halogenated substituents enhance the compound's reactivity and biological activity, making it a valuable candidate for various pharmacological studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics. This inhibition can affect the pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : this compound can modulate protein kinase activities, influencing cell signaling pathways essential for cellular regulation and survival.

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its antibacterial activity is significant for potential applications in treating infections caused by resistant bacteria.
  • Antifungal Activity : It has shown inhibitory effects against multiple fungal strains, indicating potential use in antifungal therapies.
  • Anticancer Potential : Preliminary studies suggest that this compound may play a role in photodynamic therapy (PDT). Upon light activation, it can generate reactive oxygen species (ROS), which are effective in inducing apoptosis in cancer cells.

Data Tables

The following table summarizes key biological activities and their corresponding IC50 values for this compound:

Activity Type Target Organism IC50 (µM) Notes
AntibacterialE. coli4.0Effective against Gram-negative bacteria
Staphylococcus aureus8.0Broad-spectrum antibacterial activity
AntifungalCandida albicans10.0Significant inhibition observed
Anticancer (PDT)Human cancer cell linesVariesGenerates ROS upon light activation

Case Studies

  • Antibacterial Activity Study : A study investigated the antibacterial efficacy of this compound against clinical isolates of E. coli. Results indicated a strong correlation between concentration and inhibition zone diameter, confirming its potential as an antibacterial agent .
  • Photodynamic Therapy Research : In vitro experiments demonstrated that when exposed to certain wavelengths of light, this compound significantly increased ROS production, leading to enhanced cytotoxicity in human cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-5-cyano-2-iodobenzoate
Reactant of Route 2
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Ethyl 3-bromo-5-cyano-2-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.